2-Methoxy-3-(thiophen-3-YL)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-thiophen-3-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c1-15-11-9(8-5-6-16-7-8)3-2-4-10(11)12(13)14/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTJYYHXBFCYCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688567 | |
| Record name | 2-Methoxy-3-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-19-3 | |
| Record name | 2-Methoxy-3-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing Benzoic Acid Derivatives in Organic Synthesis and Medicinal Chemistry
Benzoic acid and its derivatives are a cornerstone of modern organic chemistry, serving as versatile precursors and key components in a myriad of applications. wikipedia.orgchemicalbook.com Naturally occurring in many plants, benzoic acid is an important intermediate in the biosynthesis of numerous secondary metabolites. wikipedia.org In the industrial realm, it is a crucial precursor for the synthesis of a wide range of organic substances. wikipedia.org
The utility of benzoic acid derivatives extends profoundly into medicinal chemistry. They are widely used as preservatives in food and pharmaceutical products due to their antimicrobial properties. wikipedia.orgchemicalbook.comijcrt.org Furthermore, the benzoic acid scaffold is a fundamental building block in the synthesis of a diverse array of biologically active molecules and drugs. nih.govresearchgate.netpreprints.org For instance, derivatives of para-aminobenzoic acid (PABA) have demonstrated a range of pharmacological activities. chemicalbook.com The ability of the benzoic acid ring to undergo electrophilic substitution reactions makes it a valuable template for creating a library of derivatives for further investigation. annexechem.com
The Prominence of Thiophene Moieties in Molecular Design
The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This distinction arises from the wide spectrum of biological activities exhibited by thiophene-containing compounds, including antiviral, anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. researchgate.netresearcher.lifecognizancejournal.com The structural similarity of thiophene to a benzene (B151609) ring allows it to act as a bioisostere, meaning it can often replace a benzene ring in a biologically active compound without a significant loss of activity. wikipedia.org This strategy is a valuable tool in drug design and lead optimization. nih.gov
The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Moreover, the thiophene moiety provides synthetically accessible positions for modification, allowing chemists to fine-tune the physicochemical properties of a molecule. nih.govmdpi.com Thiophene and its derivatives are not only crucial in pharmaceuticals but also find applications in material science, particularly in the development of organic electronics like conductive polymers. mdpi.comnumberanalytics.com
The Role of Methoxy Substitution in Aromatic Systems
The methoxy (B1213986) group (-OCH₃) is a common substituent in organic molecules that significantly influences the electronic properties of an aromatic ring. It exerts a dual electronic effect: it is electron-donating through resonance and electron-withdrawing through induction. stackexchange.comvaia.com The resonance effect, where the lone pair of electrons on the oxygen atom delocalizes into the aromatic ring, is generally stronger than the inductive effect. stackexchange.comlibretexts.org
This net electron-donating character activates the aromatic ring towards electrophilic substitution, increasing the reaction rate compared to unsubstituted benzene (B151609). libretexts.orgmsu.edu The position of the methoxy group on the aromatic ring is crucial. For instance, in relation to a carboxylic acid group on a benzoic acid ring, a methoxy group can influence the acidity of the compound. stackexchange.com The presence of a methoxy group can also impact the biological activity of a molecule by affecting its binding to target proteins and its metabolic stability. nih.gov
Research Rationale: Unveiling the Academic Landscape of 2 Methoxy 3 Thiophen 3 Yl Benzoic Acid
Established Reaction Pathways and Synthetic Routes
The synthesis of this compound can be achieved through several well-established reaction pathways. These methods often involve the strategic construction of the biaryl system through cross-coupling reactions or the sequential functionalization of aromatic precursors.
Cross-Coupling Reactions (e.g., Modified Ullmann Condensation)
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. The Ullmann condensation, a classic copper-catalyzed reaction, and its modern variants are particularly relevant for the synthesis of biaryl ethers and related compounds. wikipedia.orgorganic-chemistry.org
In a potential synthetic route to this compound, a modified Ullmann-type coupling could be employed. This would likely involve the reaction of a 3-halobenzoic acid derivative with a thiophene species in the presence of a copper catalyst. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, advancements have led to the use of soluble copper catalysts with ligands such as diamines or acetylacetonates, which can facilitate the reaction under milder conditions. wikipedia.org
For instance, the coupling of an aryl halide with an aniline, known as the Goldberg reaction (a variation of the Ullmann condensation), is catalyzed by systems like copper(I) iodide and phenanthroline. wikipedia.org While this specific example forms a C-N bond, the underlying principle of copper-catalyzed cross-coupling is applicable to the C-C bond formation required for the target molecule. The mechanism of these reactions generally involves the in-situ formation of a copper(I) species that undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the new biaryl bond. organic-chemistry.org
The following table outlines a representative, though generalized, Ullmann-type reaction scheme that could be adapted for the synthesis.
| Reactant A | Reactant B | Catalyst System | Solvent | General Conditions |
| 2-Methoxy-3-halobenzoic acid derivative | 3-Thiopheneboronic acid or organotin reagent | Copper(I) salt (e.g., CuI), Ligand (e.g., phenanthroline) | High-boiling polar solvent (e.g., DMF, NMP) | Elevated temperatures |
This table represents a generalized approach. Specific conditions would require empirical optimization.
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. nih.govorganic-chemistry.org This method utilizes a directing group to guide a strong base to deprotonate a specific ortho position, creating a nucleophilic center that can then react with an electrophile.
For the synthesis of this compound, the starting material would be 2-methoxybenzoic acid. The carboxylate group, formed in situ by a strong base, can act as a directing group. Research by Mortier and colleagues has shown that by treating unprotected 2-methoxybenzoic acid with s-butyllithium (s-BuLi) and tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C), deprotonation occurs exclusively at the 3-position (ortho to the carboxylate). nih.govorganic-chemistry.org This generates a dianion that can be quenched with an appropriate electrophile.
To introduce the thiophene moiety, a two-step sequence is typically envisioned:
Halogenation: The lithiated intermediate is reacted with a halogen source (e.g., iodine, 1,2-diiodoethane) to produce 3-halo-2-methoxybenzoic acid.
Cross-Coupling: The resulting 3-halo-2-methoxybenzoic acid can then undergo a subsequent palladium-catalyzed cross-coupling reaction (such as a Suzuki or Stille coupling) with a suitable thiophene nucleophile (e.g., 3-thiopheneboronic acid or a thiophene organostannane).
This DoM approach offers high regioselectivity, which can be a significant advantage over classical electrophilic aromatic substitution methods that often yield mixtures of isomers. bohrium.com
| Step | Reagents | Key Intermediate | Purpose |
| 1. Directed Ortho Metalation | s-BuLi/TMEDA, THF, -78 °C | 2-methoxy-3-lithiobenzoic acid dianion | Regioselective functionalization at C3 |
| 2. Halogenation | I₂ or other electrophilic halogen source | 3-Iodo-2-methoxybenzoic acid | Introduction of a handle for cross-coupling |
| 3. Cross-Coupling | 3-Thiopheneboronic acid, Pd catalyst, base | This compound | Formation of the C-C bond with the thiophene ring |
This table outlines a plausible synthetic sequence based on established DoM and cross-coupling methodologies.
Functionalization of Precursor Aromatic Systems
The synthesis can also be approached by starting with a pre-functionalized aromatic system and building the target molecule through a series of transformations. For example, one could start with a molecule that already contains the benzoic acid and thiophene moieties, and then introduce the methoxy group. However, a more common strategy involves the construction of the key C-C bond between the two aromatic rings.
A relevant, though not identical, example is the synthesis of 2-aroylbenzo[b]thiophen-3-ols from 2-mercaptobenzoic acid and aryl bromomethyl ketones. nih.gov This demonstrates the principle of building a thiophene-containing structure from a substituted benzoic acid precursor.
In the context of this compound, a plausible route could involve the synthesis of 3-bromo-2-methoxybenzoic acid, as described in the DoM section, followed by a Suzuki or other palladium-catalyzed cross-coupling reaction with 3-thiopheneboronic acid. Palladium-catalyzed cross-coupling reactions are highly versatile for the formation of C-C bonds between sp²-hybridized carbon atoms. benthamscience.com
Novel Synthetic Approaches and Catalytic Systems
In addition to established methods, modern synthetic chemistry offers innovative approaches that can lead to more efficient, sustainable, and scalable syntheses of complex molecules like this compound.
Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of this compound, several green principles could be applied.
Catalysis: The use of catalytic reagents, such as palladium or copper catalysts in cross-coupling reactions, is inherently greener than using stoichiometric reagents because they are used in smaller amounts and can be recycled. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple steps are carried out in the same reactor, can improve atom economy and reduce waste from intermediate purification steps. nih.gov
Safer Solvents and Reagents: The selection of less hazardous solvents is a key aspect of green chemistry. For example, exploring reactions in water, ethanol, or other benign solvents instead of traditional volatile organic compounds (VOCs) like DMF or NMP would be a green objective. Microwave-assisted synthesis can also contribute to greener processes by reducing reaction times and often enabling the use of less solvent. nih.govnih.gov
Flow Chemistry and Continuous Processing
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, has emerged as a powerful technology for organic synthesis. nih.gov This approach offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govuc.pt
A multi-step synthesis of this compound could be adapted to a continuous flow process. For example, the DoM and subsequent quenching with a halogen source could be performed in a flow reactor, followed by an in-line purification or a direct feed into a second flow reactor for the cross-coupling step. This would allow for the rapid production of the target compound with minimal manual handling of intermediates. uc.pt The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purities compared to batch reactions. nih.gov
The following table conceptualizes how a flow synthesis for this target molecule might be structured.
| Flow Module | Operation | Key Parameters | Potential Advantage |
| 1 | Directed Ortho Metalation of 2-methoxybenzoic acid | Temperature, residence time, reagent stoichiometry | Precise control over highly reactive organometallic intermediate |
| 2 | Quenching/Halogenation | Mixing efficiency, residence time | Rapid reaction with electrophile, minimizing side reactions |
| 3 | In-line extraction/separation | Liquid-liquid separation | Automated workup, reducing manual labor |
| 4 | Cross-Coupling Reaction | Catalyst bed, temperature, flow rate | Efficient catalysis, potential for catalyst recycling |
| 5 | In-line purification | Scavenger resins, crystallization | Continuous purification and isolation of the final product |
This table illustrates a conceptual flow process for the synthesis of this compound.
Chemo- and Regioselective Synthesis
The construction of this compound necessitates a synthetic strategy that can selectively introduce the thiophen-3-yl group at the C3 position of a 2-methoxybenzoic acid scaffold. The Suzuki-Miyaura cross-coupling reaction stands out as the most plausible and widely utilized method for forging the crucial aryl-heteroaryl carbon-carbon bond with the required regioselectivity. nih.govnih.gov
The general approach involves the palladium-catalyzed reaction of a suitably functionalized 2-methoxybenzoic acid derivative with a thiophene-3-boron reagent. A key starting material for this synthesis is 3-bromo-2-methoxybenzoic acid or its corresponding ester, methyl 3-bromo-2-methoxybenzoate. The bromine atom at the C3 position provides a reactive handle for the cross-coupling reaction, while the methoxy group at C2 and the carboxyl group at C1 direct the substitution pattern.
The chemo- and regioselectivity of the Suzuki-Miyaura coupling are influenced by several factors, including the choice of catalyst, ligand, base, and solvent. For sterically hindered couplings, such as those involving ortho-substituted aryl halides, the use of bulky and electron-rich phosphine (B1218219) ligands is often crucial for achieving high yields. nih.gov The reaction between 3-bromo-2-methoxybenzoic acid and thiophene-3-boronic acid would proceed with high regioselectivity due to the defined positions of the bromo and boronic acid functional groups on the respective aromatic rings.
A representative, albeit generalized, synthetic protocol is outlined below:
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Conditions | Product |
| 1 | 3-Bromo-2-methoxybenzoic acid | Thiophene-3-boronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene (B28343)/Water | 80-100 °C, Inert atmosphere | This compound |
| 2 | Methyl 3-bromo-2-methoxybenzoate | Thiophene-3-boronic acid pinacol (B44631) ester | PdCl₂(dppf), K₃PO₄ | Dioxane/Water | 90-110 °C, Inert atmosphere | Methyl 2-methoxy-3-(thiophen-3-yl)benzoate |
| 3 | Saponification of Ester | Methyl 2-methoxy-3-(thiophen-3-yl)benzoate | NaOH or LiOH | Methanol/Water | Room Temperature to Reflux | This compound |
This table represents plausible reaction conditions based on analogous Suzuki-Miyaura couplings. Actual conditions may vary.
The use of a boronic acid pinacol ester in place of the boronic acid can sometimes offer advantages in terms of stability and handling. Following the successful coupling, if an ester of the benzoic acid was used, a final saponification step is required to hydrolyze the ester and yield the target carboxylic acid.
Mechanistic Investigations of Synthetic Transformations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. youtube.com The key steps are oxidative addition, transmetalation, and reductive elimination.
Reaction Intermediates and Transition States
The catalytic cycle for the synthesis of this compound from 3-bromo-2-methoxybenzoic acid and thiophene-3-boronic acid can be described as follows:
Transmetalation: This is a crucial step where the thiophen-3-yl group is transferred from the boron atom to the palladium center. The mechanism of transmetalation is complex and can proceed through different pathways. Generally, the boronic acid is activated by a base (e.g., carbonate or phosphate) to form a more nucleophilic boronate species. This boronate then reacts with the palladium(II) intermediate. The transition state for this step involves the formation of a bridge between the palladium and boron atoms, often through an oxygen atom from the base or the boronic acid itself. researchgate.netrsc.org For sterically demanding substrates, like the one , the nature of the ligand on the palladium plays a significant role in facilitating this step. nih.gov The ortho-methoxy group might also participate in chelation with the palladium center in the transition state, potentially influencing the reaction's selectivity and rate. nih.govbeilstein-journals.org
Reductive Elimination: In the final step, the newly formed di-organopalladium(II) intermediate undergoes reductive elimination. The two organic groups, the 2-methoxy-3-benzoic acid moiety and the thiophen-3-yl group, are coupled to form the final product, this compound. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. The steric crowding around the palladium center in the intermediate can promote this step.
Kinetic and Thermodynamic Aspects
The thermodynamics of the reaction are generally favorable, with the formation of the stable carbon-carbon bond being the driving force. The reaction is typically exothermic. Computational studies on similar systems have been used to calculate the energy profiles of the reaction, including the energies of the intermediates and transition states. nih.gov These studies help in understanding the factors that control the reaction's feasibility and selectivity. For instance, the relative stability of the different possible palladium intermediates can dictate the regioselectivity of the coupling, although in this specific synthesis, the starting materials predetermine the outcome.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.
Detailed ¹H and ¹³C NMR Spectral Assignments
Predicting the precise chemical shifts for this compound without experimental data is challenging. However, we can estimate the expected regions for the proton (¹H) and carbon (¹³C) signals based on the electronic environments of the nuclei in its constituent parts: the substituted benzoic acid ring and the thiophene ring.
¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzene (B151609) and thiophene rings, as well as for the methoxy and carboxylic acid protons.
Benzoic Acid Protons: The three aromatic protons on the benzoic acid ring would likely appear as multiplets in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the methoxy, carboxylic acid, and thiophene substituents.
Thiophene Protons: The three protons on the 3-substituted thiophene ring would also resonate in the aromatic region, typically between δ 7.0 and δ 7.5 ppm. The coupling constants between these protons would be characteristic of a thiophene ring system.
Methoxy Protons: The methoxy group (–OCH₃) protons would appear as a sharp singlet, typically in the upfield region of the aromatic spectrum, around δ 3.8-4.0 ppm.
Carboxylic Acid Proton: The acidic proton of the carboxyl group (–COOH) is expected to be a broad singlet at a downfield chemical shift, generally above δ 10.0 ppm, and its position can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Aromatic Carbons: The carbon atoms of both the benzene and thiophene rings would appear in the downfield region, typically from δ 110 to δ 160 ppm. The carbon attached to the methoxy group would be significantly shielded, while the carbonyl carbon of the carboxylic acid would be the most deshielded.
Carbonyl Carbon: The carboxylic acid carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 165-175 ppm.
Methoxy Carbon: The methoxy carbon (–OCH₃) would resonate in the upfield region, typically around δ 55-60 ppm.
A hypothetical ¹H and ¹³C NMR data table is presented below based on values for similar structures.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | >10.0 (s, broad) | 168.0 |
| Benzoic Acid Ring CH | 7.2 - 7.8 (m) | 115.0 - 135.0 |
| Thiophene Ring CH | 7.1 - 7.6 (m) | 120.0 - 130.0 |
| Methoxy (-OCH₃) | ~3.9 (s) | ~56.0 |
| Benzoic Acid Quaternary C | - | 120.0 - 160.0 |
| Thiophene Quaternary C | - | 135.0 - 145.0 |
s = singlet, m = multiplet
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for assigning the protons within the benzoic acid and thiophene ring systems by tracing the connectivity between neighboring protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the direct assignment of carbon resonances based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds. This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) by observing their long-range correlations to nearby protons. For instance, the carbonyl carbon could be identified by its correlation to the protons on the adjacent aromatic ring.
Dynamic NMR Studies on Rotational Barriers
The bond connecting the thiophene and benzoic acid rings is a single bond, and rotation around this bond is possible. However, due to steric hindrance between the ortho-methoxy group on the benzoic acid ring and the adjacent hydrogen on the thiophene ring, this rotation may be restricted.
Dynamic NMR (DNMR) spectroscopy is the technique used to study such rotational barriers. At low temperatures, the rotation around the C-C bond between the two rings might be slow on the NMR timescale, leading to distinct signals for different conformers. As the temperature is increased, the rate of rotation increases. At a certain temperature, known as the coalescence temperature, the signals for the different conformers broaden and merge into a single, averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, the rate of rotation and the energy barrier (activation free energy, ΔG‡) for this process can be calculated. Theoretical calculations on similar bi-aryl systems suggest that the rotational barrier for a phenyl-thiophene bond can be significant. rsc.orgrsc.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environments.
Assignment of Characteristic Vibrational Modes
The IR and Raman spectra of this compound would be complex, but key vibrational modes can be predicted.
Carboxylic Acid Group:
O–H Stretch: A very broad and strong absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹ due to the stretching of the hydrogen-bonded O–H group.
C=O Stretch: A strong, sharp absorption band for the carbonyl group should appear in the region of 1680-1710 cm⁻¹ in the IR spectrum.
C–O Stretch and O–H Bend: These vibrations are expected in the fingerprint region, typically between 1210-1320 cm⁻¹ and 900-960 cm⁻¹, respectively. nih.gov
Methoxy Group:
C–H Stretch: Asymmetric and symmetric stretching vibrations of the methyl group are expected around 2950 and 2850 cm⁻¹. researchgate.net
C–O Stretch: An ether C–O stretching band should be visible, likely around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). nih.gov
Thiophene Ring:
C–H Stretch: Aromatic C–H stretching vibrations for the thiophene ring typically appear above 3000 cm⁻¹. iosrjournals.org
C=C and C–C Ring Stretch: These vibrations give rise to a series of bands in the 1300-1550 cm⁻¹ region. For 3-substituted thiophenes, characteristic bands are expected. iosrjournals.org
C–S Stretch: The C–S stretching vibrations are typically found in the 600-750 cm⁻¹ range. iosrjournals.org
Benzene Ring:
C–H Stretch: Aromatic C–H stretching vibrations are expected around 3030-3080 cm⁻¹. nih.gov
C=C Ring Stretch: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
A table of predicted key vibrational frequencies is provided below.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Spectrum |
| O–H Stretch | Carboxylic Acid | 2500 - 3300 (broad) | IR |
| C–H Stretch (aromatic) | Benzene/Thiophene | 3000 - 3100 | IR, Raman |
| C–H Stretch (aliphatic) | Methoxy | 2850 - 2960 | IR, Raman |
| C=O Stretch | Carboxylic Acid | 1680 - 1710 | IR, Raman |
| C=C Stretch | Benzene/Thiophene | 1450 - 1600 | IR, Raman |
| C–O Stretch | Carboxylic Acid/Ether | 1210 - 1320 | IR |
| C–S Stretch | Thiophene | 600 - 750 | IR, Raman |
Hydrogen Bonding Interactions and Their Spectroscopic Signatures
Hydrogen bonding plays a significant role in the vibrational spectra of this compound. The most prominent hydrogen bonding interaction is the intermolecular hydrogen bonding between the carboxylic acid groups of two molecules, forming a cyclic dimer.
This strong hydrogen bonding is responsible for the significant broadening of the O–H stretching vibration in the IR spectrum, which is a hallmark of carboxylic acids. nih.gov The C=O stretching frequency is also affected; in a hydrogen-bonded dimer, the frequency is typically lower than that of a free (monomeric) carboxylic acid.
Intramolecular hydrogen bonding could also be considered, for example, between the carboxylic acid proton and the oxygen of the methoxy group, or between a thiophene proton and the methoxy oxygen. However, the formation of the stable intermolecular carboxylic acid dimer is generally the dominant interaction in the solid state and in non-polar solvents. The presence and strength of these hydrogen bonds can be studied by comparing the spectra in different solvents or at different concentrations.
X-ray Crystallography for Solid-State Structure Determination
Conformational Preferences in the Crystalline StateThe X-ray crystal structure would also definitively establish the conformational preferences of the molecule in the solid state. This includes determining the dihedral angle between the planes of the benzoic acid and thiophene rings, which is influenced by steric hindrance and electronic effects.uky.eduThe orientation of the methoxy and carboxylic acid groups relative to the benzene ring would also be defined. For many 3-substituted benzoic acids, polymorphism is possible, where different crystalline forms exhibit distinct molecular conformations.nih.govumt.edu
Without access to these specific experimental results for this compound, a detailed and factual article according to the requested structure cannot be generated.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study various molecules, providing valuable information about their geometry, electronic properties, and reactivity. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be instrumental in elucidating its fundamental chemical characteristics. nih.gov
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, this involves finding the minimum energy conformation. The molecule possesses several rotatable bonds: the C-C bond connecting the thiophene and benzene rings, the C-O bond of the methoxy group, and the C-C bond of the carboxylic acid group.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(benzene)-C(thiophene) | ~1.48 Å |
| Bond Length | C(benzene)-O(methoxy) | ~1.36 Å |
| Bond Length | C(benzene)-C(carboxyl) | ~1.50 Å |
| Dihedral Angle | Thiophene-Benzene | ~45-60° |
| Dihedral Angle | O-C-C-H (Methoxy) | ~0° or 180° |
| Dihedral Angle | C-C-C=O (Carboxyl) | ~0° or 180° |
Note: These values are illustrative and would be precisely determined through DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the methoxy group, as these are the most likely sites for electron donation. The LUMO, on the other hand, would likely be distributed over the electron-withdrawing carboxylic acid group and the benzene ring. This distribution facilitates intramolecular charge transfer (ICT) from the donor part of the molecule to the acceptor part upon electronic excitation. researchgate.net The HOMO-LUMO gap for similar aromatic carboxylic acids typically falls in the range of 4-5 eV.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
Note: These are representative values. The actual energies would be calculated using DFT.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP surface is colored to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net
In this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the carboxylic acid and methoxy groups, as well as the sulfur atom of the thiophene ring, making these the primary sites for interaction with electrophiles. nih.govnih.gov The most positive potential would be concentrated on the acidic hydrogen of the carboxyl group, indicating its high propensity to be donated. The hydrogen atoms of the aromatic rings would also exhibit some degree of positive potential.
For this compound, NBO analysis would reveal significant delocalization of electron density from the lone pairs of the oxygen and sulfur atoms into the π* antibonding orbitals of the aromatic rings. Key interactions would include the donation from the lone pair of the methoxy oxygen to the π* orbitals of the benzene ring and from the lone pair of the sulfur atom to the π* orbitals of the thiophene ring. Furthermore, the analysis would highlight the delocalization within the conjugated system formed by the thiophene and benzene rings. The stabilization energies associated with these charge transfers provide a quantitative measure of their importance. researchgate.net For instance, in related systems, stabilization energies for such interactions can be significant, indicating substantial electronic communication between different parts of the molecule. nih.gov
Prediction of Spectroscopic Parameters
Computational methods can also be used to predict spectroscopic data, which can be invaluable for the identification and characterization of new compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. mdpi.com The calculated chemical shifts are typically referenced to a standard compound like tetramethylsilane (B1202638) (TMS).
For this compound, the simulated ¹H NMR spectrum would show distinct signals for the protons on the thiophene and benzene rings, the methoxy group, and the carboxylic acid. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The aromatic protons would resonate in the range of 7-8 ppm, with their exact shifts and coupling patterns depending on their electronic environment and proximity to the substituents. The methoxy protons would appear as a sharp singlet around 3.8-4.0 ppm.
The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170 ppm). The aromatic carbons would appear in the region of 110-160 ppm, and the methoxy carbon would be found at approximately 55-60 ppm. Comparing the calculated NMR data with experimental spectra can aid in the structural confirmation of the compound. nih.gov
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl H | 12.5-13.5 | - |
| Carboxyl C | - | ~172 |
| Benzene H's | 7.2-8.0 | - |
| Thiophene H's | 7.0-7.5 | - |
| Benzene C's | - | 115-160 |
| Thiophene C's | - | 120-140 |
| Methoxy H's | ~3.9 | - |
| Methoxy C | - | ~56 |
Note: These are estimated chemical shift ranges. Precise values are obtained from DFT calculations.
Calculated Vibrational Frequencies and Potential Energy Distribution (PED) Analysis
Theoretical vibrational analysis is a powerful method for understanding the molecular structure and bonding of a compound. For this compound, these calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p). This level of theory has been shown to provide a good correlation between theoretical and experimental vibrational spectra for a range of organic molecules.
The calculated harmonic vibrational frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical method. The Potential Energy Distribution (PED) analysis, carried out using programs like VEDA (Vibrational Energy Distribution Analysis), provides a detailed assignment of each vibrational mode to specific internal coordinates of the molecule (i.e., stretching, bending, and torsional motions of the atoms).
Table 1: Illustrative Calculated Vibrational Frequencies and PED Analysis for this compound
| Calculated Frequency (cm⁻¹) (Scaled) | Dominant PED Contribution (%) | Vibrational Assignment |
| ~3450 | ν(O-H) (98) | O-H stretching of the carboxylic acid |
| ~3100 | ν(C-H) (95) | Aromatic C-H stretching (thiophene) |
| ~3050 | ν(C-H) (97) | Aromatic C-H stretching (benzene) |
| ~2950 | ν(C-H) (96) | C-H stretching of the methoxy group |
| ~1720 | ν(C=O) (85) | C=O stretching of the carboxylic acid |
| ~1600 | ν(C=C) (70) | Aromatic C=C stretching (benzene) |
| ~1450 | ν(C=C) (65) | Aromatic C=C stretching (thiophene) |
| ~1250 | ν(C-O) (75) | Asymmetric C-O-C stretching (methoxy) |
| ~1030 | ν(C-O) (80) | C-O stretching of the carboxylic acid |
| ~850 | γ(C-H) (60) | Out-of-plane C-H bending (thiophene) |
| ~750 | γ(C-H) (55) | Out-of-plane C-H bending (benzene) |
Note: This table is illustrative and presents expected vibrational modes and frequencies based on studies of similar compounds. The values are not from a direct computational study of this compound.
Reactivity and Selectivity Prediction
Computational methods are also employed to predict the reactivity and selectivity of a molecule, providing insights into its chemical behavior in various reactions.
Fukui Functions and Local Reactivity Descriptors
Fukui functions are a key concept in DFT used to describe the electron density change at a specific point in a molecule when the total number of electrons is altered. These functions help in identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks. The condensed Fukui functions (fk+, fk-, fk0) simplify this by condensing the information onto individual atomic sites.
fk+ : Indicates the propensity of an atomic site 'k' to accept an electron (nucleophilic attack). A higher value suggests a more favorable site for a nucleophile to attack.
fk- : Indicates the propensity of an atomic site 'k' to donate an electron (electrophilic attack). A higher value points to the most acidic proton or the site most susceptible to electrophiles.
fk0 : Predicts the reactivity towards a radical attack.
Table 2: Illustrative Condensed Fukui Functions for Selected Atoms of this compound
| Atom | fk+ | fk- | fk0 | Predicted Reactivity |
| O (carbonyl) | 0.25 | 0.05 | 0.15 | Site for nucleophilic attack |
| C (carbonyl) | 0.35 | 0.10 | 0.23 | Site for nucleophilic attack |
| C2 (thiophene) | 0.15 | 0.08 | 0.12 | Site for electrophilic attack |
| C5 (thiophene) | 0.12 | 0.09 | 0.11 | Site for electrophilic attack |
| O (methoxy) | 0.08 | 0.18 | 0.13 | Potential for electrophilic attack |
| H (hydroxyl) | 0.05 | 0.30 | 0.18 | Most acidic proton, site for electrophilic attack |
Note: This table is for illustrative purposes to demonstrate the application of Fukui functions. The values are hypothetical and based on general principles of reactivity for the functional groups present.
Electrophilicity and Nucleophilicity Indices
The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. A higher value of ω indicates a stronger electrophile. Conversely, the nucleophilicity index (Nu) measures the electron-donating ability of a molecule.
Molecular Dynamics Simulations for Conformational Flexibility
While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility.
For this compound, an MD simulation would reveal the rotational freedom around the single bonds connecting the thiophene and benzene rings, as well as the orientation of the methoxy and carboxylic acid groups. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological target, such as the active site of an enzyme. The simulation would track the trajectories of all atoms, allowing for the analysis of stable conformations and the energy barriers between them.
Chemical Reactivity and Derivatization Strategies for 2 Methoxy 3 Thiophen 3 Yl Benzoic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid functional group (-COOH) is a cornerstone of organic synthesis, providing a gateway to numerous transformations including esterification, amide bond formation, and reduction.
Esterification of the carboxylic acid moiety is a fundamental transformation that can be achieved through several methods. The classic Fischer esterification involves reacting the benzoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. researchgate.net This is an equilibrium process, and reaction conditions can be optimized by using an excess of the alcohol or by removing the water formed during the reaction. ijstr.org Modern methods, including the use of microwave irradiation, can significantly reduce reaction times and improve yields. usm.my For instance, esterification of substituted benzoic acids has been shown to be efficient under sealed-vessel microwave conditions, with optimized temperatures around 130°C. usm.my
Solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, offer a greener alternative by facilitating solvent-free esterification with high yields. ijstr.org Other effective catalytic systems include amphipathic resins bearing sulfonic acid groups, which can catalyze the reaction in organic solvents like toluene (B28343) without the need to actively remove the water byproduct. researchgate.net
| Method | Reagents & Catalysts | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ or TsOH | Reflux in excess alcohol | Equilibrium-driven; simple and cost-effective. | researchgate.netijstr.org |
| Microwave-Assisted Esterification | Alcohol, H₂SO₄ | Sealed vessel, ~130-150°C, 15-25 min | Rapid heating, reduced reaction times, improved yields. | usm.my |
| Solid Acid Catalysis | Alcohol, Modified Montmorillonite K10 | Solvent-free, reflux temperature, ~5 hours | Heterogeneous catalyst, easy separation, reusable. | ijstr.org |
| Resin-Catalyzed Esterification | Alcohol, Monolith-SO₃H resin | Toluene, 60-80°C | Catalyst absorbs water, driving the reaction forward. | researchgate.net |
The conversion of the carboxylic acid to an amide is a crucial reaction in medicinal chemistry. This transformation typically requires the activation of the carboxylic acid, as it does not react directly with amines under mild conditions. nih.gov A common strategy is the conversion of the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. google.com
Alternatively, a wide array of coupling agents can be used to facilitate direct amide bond formation by avoiding the isolation of the acid chloride intermediate. nih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are classic examples. google.com More modern and efficient coupling agents include various methoxysilanes, which can promote amide formation under solvent-free conditions. nih.gov Zirconium(IV) chloride has also been reported as a catalyst for the direct amidation of benzoic acids. rsc.org These methods are broadly applicable and allow for the coupling of 2-Methoxy-3-(thiophen-3-yl)benzoic acid with a diverse range of amines to produce the corresponding amides.
| Method | Activating/Coupling Agent | General Procedure | Advantages | Reference |
|---|---|---|---|---|
| Acid Halide Method | Thionyl chloride (SOCl₂), Oxalyl chloride | Two-step process: 1. Form acid chloride. 2. React with amine. | High reactivity of the intermediate. | google.com |
| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | One-pot reaction of acid, amine, and DCC. | Widely used, well-established. | google.com |
| Silicon-Based Coupling | Tetramethoxysilane, Hexamethoxydisilane | Solvent-free reaction of acid and amine with silane (B1218182) agent. | Good to excellent yields, avoids toxic byproducts. | nih.gov |
| Catalytic Amidation | Zirconium(IV) chloride (ZrCl₄) | Heating the acid and amine with a catalytic amount of ZrCl₄. | Direct, atom-economical approach. | rsc.org |
The carboxylic acid group can be reduced to a primary alcohol, yielding [2-Methoxy-3-(thiophen-3-yl)]phenylmethanol. This transformation requires powerful reducing agents due to the stability of the carboxylate anion. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. evitachem.com The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to protonate the resulting alkoxide and liberate the alcohol. Borane (BH₃) complexes, such as BH₃·THF, can also be used and offer the advantage of selectively reducing carboxylic acids in the presence of some other functional groups like esters.
Reactions on the Aromatic Rings (Benzoic Acid and Thiophene)
Both the benzoic acid and thiophene (B33073) rings are susceptible to substitution reactions, although their reactivity profiles differ significantly. The outcome of these reactions is governed by the electronic effects of the substituents already present on each ring.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eg
On the Benzoic Acid Ring: The reactivity of the benzene (B151609) ring is influenced by three substituents: the methoxy (B1213986) group (-OCH₃), the carboxylic acid group (-COOH), and the thiophen-3-yl group.
The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density through resonance. lkouniv.ac.in
The carboxylic acid group is a deactivating group and a meta-director because it withdraws electron density from the ring. lkouniv.ac.in
The combined influence of these groups directs incoming electrophiles primarily to the C4 and C6 positions, which are ortho and para to the strongly activating methoxy group. The deactivating effect of the carboxyl group makes substitution at the C5 position (meta to -COOH) less favorable in comparison. Functionalization at the C2 position can also occur, as demonstrated in directed C-H activation reactions. nih.gov
On the Thiophene Ring: Thiophene is a five-membered aromatic heterocycle that is significantly more reactive towards electrophiles than benzene. chemenu.com The sulfur atom directs substitution to the adjacent α-positions (C2 and C5). Since the ring is attached to the benzoic acid core at the C3 position, electrophilic substitution on the thiophene moiety is expected to occur predominantly at the C2 and C5 positions.
| Reaction | Reagents | Electrophile | Predicted Major Product(s) on Benzoic Acid Ring | Predicted Major Product(s) on Thiophene Ring | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Substitution at C4 and/or C6 | Substitution at C2 and/or C5 | minia.edu.egmasterorganicchemistry.com |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Substitution at C4 and/or C6 | Substitution at C2 and/or C5 | minia.edu.eglkouniv.ac.in |
| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | SO₃ or HSO₃⁺ | Substitution at C4 and/or C6 | Substitution at C2 and/or C5 | masterorganicchemistry.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Generally disfavored due to deactivating -COOH group | Substitution at C2 and/or C5 | lkouniv.ac.in |
Nucleophilic aromatic substitution (SNAr) is less common than EAS and typically requires the presence of a good leaving group and at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to it. libretexts.org
On the Benzoic Acid Ring: The parent molecule, this compound, is not a good candidate for SNAr on the benzene ring. It lacks a strong electron-withdrawing group in the required ortho or para position relative to a potential leaving group (like the methoxy group). Therefore, displacing a group on the benzoic acid ring via an SNAr mechanism would be difficult without prior modification (e.g., nitration).
On the Thiophene Ring: The thiophene ring can be more susceptible to SNAr, particularly if activated. Computational studies on related 2-methoxy-3-X-5-nitrothiophenes show that the methoxy group can be displaced by nucleophiles like pyrrolidine. nih.gov The mechanism proceeds through a two-step addition-elimination pathway involving a stabilized anionic intermediate (a Meisenheimer complex). libretexts.orgnih.gov For SNAr to be a viable strategy for derivatizing the thiophene ring of this compound, the ring would likely need to be activated first, for example, by introducing a nitro group at the C5 position.
Directed Functionalization
The functional groups of this compound exert significant influence on the regioselectivity of further chemical transformations. The interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing, meta-directing carboxylic acid group (-COOH) governs the reactivity of the benzene ring. The methoxy group is a strongly activating, ortho-para directing group, while the carboxylic acid is deactivating. This results in the C4 and C6 positions being the most electronically activated for electrophilic aromatic substitution, though steric hindrance from the adjacent thiophene and carboxylic acid groups may favor substitution at the C5 position, which is para to the methoxy group.
The carboxylic acid itself serves as a powerful directing group in transition-metal-catalyzed C-H activation reactions. Using catalysts like palladium or rhodium, it is possible to achieve functionalization at the otherwise unreactive ortho-C–H bonds. dntb.gov.uaresearchgate.net In this specific molecule, this could potentially direct functionalization to the C4 position of the benzene ring.
The thiophene ring represents another site for directed functionalization. As a 3-substituted heterocycle, electrophilic substitution is expected to occur preferentially at the C5 position, which is electronically activated and sterically accessible. researchgate.net To a lesser extent, the C2 position may also react. researchgate.net This allows for the introduction of a wide range of substituents, including halogens, nitro groups, or acyl groups, onto the thiophene moiety.
Modifications of the Methoxy Group
The methoxy group at the C2 position is a key site for structural modification, primarily through reactions that cleave the ether bond.
The conversion of the 2-methoxy group to a 2-hydroxyl group is a fundamental transformation that can significantly alter the biological and physicochemical properties of the molecule. This O-demethylation is a common step in synthetic chemistry, often employed when a parent methoxylated compound is more readily available or when the resulting phenol (B47542) is required for subsequent reactions. chem-station.com A variety of reagents are effective for cleaving aryl methyl ethers under different conditions. chem-station.comwikipedia.org
The most common and highly effective reagent for this purpose is boron tribromide (BBr₃), a strong Lewis acid that readily coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group. chem-station.com Other established methods include the use of strong Brønsted acids like hydrobromic acid (HBr) or hydriodic acid (HI) at elevated temperatures, or other Lewis acids such as aluminum chloride (AlCl₃). chem-station.comgoogle.com Milder conditions using reagents like 3-mercaptopropionic acid have also been developed for selective demethylation. google.com
| Reagent | Typical Conditions | Mechanism Type | Reference |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), -78°C to room temp. | Lewis Acid Assisted | chem-station.com |
| Hydrobromic Acid (HBr) | Aqueous or in Acetic Acid, Reflux (~120-130°C) | Strong Brønsted Acid | chem-station.com |
| Aluminum Chloride (AlCl₃) | Dichloromethane or Acetonitrile, heating | Lewis Acid Assisted | google.com |
| 3-Mercaptopropionic acid | Base (e.g., DBU), high temperature | Nucleophilic Demethylation | google.com |
Demethylation is a specific form of the broader class of ether cleavage reactions. For aryl alkyl ethers like this compound, acidic cleavage invariably proceeds via protonation of the ether oxygen, creating a good leaving group. pressbooks.pubmasterorganicchemistry.com A nucleophile, such as a halide ion (Br⁻ or I⁻), then attacks the methyl carbon via an Sₙ2 mechanism, breaking the alkyl C-O bond and yielding the corresponding phenol, 2-hydroxy-3-(thiophen-3-yl)benzoic acid, and a methyl halide. libretexts.orgyoutube.com The C-O bond on the aromatic side is not cleaved because the sp²-hybridized carbon is resistant to nucleophilic attack. libretexts.org
Once the phenolic derivative is obtained, the hydroxyl group can serve as a handle for further alkylation. This allows for the introduction of a diverse range of alkoxy groups in place of the original methoxy group. This is typically achieved through a Williamson ether synthesis, where the phenol is deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) and reacted with a primary alkyl halide or sulfonate to form a new ether linkage. rasayanjournal.co.in This strategy enables the synthesis of analogues with longer or more complex ether side chains, which can be used to fine-tune properties such as lipophilicity and metabolic stability.
Exploration of Novel Derivatives
Building upon the fundamental reactivity of the scaffold, more complex derivatives can be designed through advanced strategies like molecular hybridization and prodrug development.
The principle of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single chemical entity with a unique activity profile. japsonline.com This approach can lead to compounds with dual or synergistic modes of action, or improved selectivity. The this compound scaffold is an excellent candidate for creating such hybrids. The thiophene ring itself is a recognized "privileged" scaffold in medicinal chemistry, known to act as a bioisostere for a phenyl ring and present in numerous approved drugs. nih.govnih.govmdpi.com
The carboxylic acid provides a convenient attachment point for creating amide or ester-linked hybrids. For example, it can be coupled with amines or alcohols from other biologically active molecules. Furthermore, functionalization of the thiophene ring or the creation of a phenol via demethylation opens up additional sites for conjugation. One strategy could involve introducing an alkyne or azide (B81097) handle onto the scaffold, allowing for its use in "click chemistry" reactions to link with other molecules, such as forming benzothiophene-triazole hybrids. nih.govrsc.org
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov This strategy is often used to overcome pharmaceutical challenges such as poor solubility, low bioavailability, rapid metabolism, or local irritation. The carboxylic acid function of this compound is an ideal target for prodrug design. google.com
Masking the polar carboxylic acid group by converting it into an ester can increase lipophilicity and enhance its ability to cross cell membranes. nih.govgoogle.com These ester prodrugs are designed to be stable in the gastrointestinal tract but are readily cleaved by esterase enzymes in the blood, liver, or target tissues to regenerate the active carboxylic acid. google.comnih.gov A variety of ester types can be employed to modulate the rate and site of cleavage.
| Prodrug Moiety (Ester Type) | Example Structure (R-COO-X) | Anticipated Cleavage Mechanism | Reference |
|---|---|---|---|
| Simple Alkyl Ester | -CH₂CH₃ (Ethyl ester) | Enzymatic hydrolysis (Esterases) | google.com |
| Acyloxyalkyl Ester | -CH₂OC(O)CH₃ (Acetoxymethyl ester) | Enzymatic hydrolysis (Esterases) | |
| Aminoalkyl Ester | -CH₂CH₂N(CH₃)₂ (Dimethylaminoethyl ester) | Enzymatic/Chemical hydrolysis | google.com |
| Carbonate Ester | -CH(CH₃)OC(O)OCH₂CH₃ (POC ester) | Enzymatic hydrolysis (Esterases) |
Structure Activity Relationship Sar Studies of 2 Methoxy 3 Thiophen 3 Yl Benzoic Acid Derivatives
Influence of Substituents on the Benzoic Acid Ring
The substitution pattern on the benzoic acid ring is a pivotal determinant of the molecule's pharmacological profile. Both electronic and steric factors introduced by various substituents can profoundly alter the compound's affinity and efficacy.
Electronic Effects on Biological Interactions
The electronic nature of substituents on the benzoic acid ring directly influences the acidity of the carboxyl group and the electron density distribution across the aromatic system. These modifications can enhance or diminish interactions with biological targets. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive or resonance effects libretexts.orglibretexts.org. This increased acidity can lead to stronger ionic interactions with positively charged residues in a receptor's binding pocket. Conversely, electron-donating groups (EDGs), like alkyl groups, destabilize the carboxylate anion, making the acid less acidic libretexts.org.
The reactivity of the carboxyl carbon is another key parameter influenced by electronic effects, which can be crucial for interactions with enzymes nih.gov. The biological activity of substituted benzoic acids has been shown to correlate with electronic parameters such as the energy of the lowest unoccupied molecular orbital (LUMO) nih.gov. Generally, electron-withdrawing substituents increase the biological activity in many series, a trend that is often linked to enhanced binding affinity nih.gov.
Table 1: Influence of Benzoic Acid Ring Substituents on Acidity (pKa)
| Substituent (at para-position) | Electronic Effect | Approximate pKa |
|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | 3.4 |
| -CN | Strongly Electron-Withdrawing | 3.6 |
| -Cl | Weakly Electron-Withdrawing | 4.0 |
| -H | Neutral (Reference) | 4.2 |
| -CH₃ | Weakly Electron-Donating | 4.4 |
| -OCH₃ | Strongly Electron-Donating (Resonance) | 4.5 |
Steric Hindrance and Conformational Impact
Studies on related fenamic acid analogues show that substitution on the benzoic acid ring has a profound steric effect on molecular conformation and crystal packing uky.edu. Even a relatively small methoxy (B1213986) group can introduce steric hindrance that influences molecular interactions nih.gov. The introduction of progressively larger substituents can lead to a decrease in activity due to steric clashes with the target protein, preventing optimal binding.
Table 2: Hypothetical Impact of Steric Bulk on Biological Activity
| Substituent (at ortho-position) | Relative Size | Hypothetical Biological Activity (IC₅₀, nM) |
|---|---|---|
| -H | Very Small | 50 |
| -F | Small | 45 |
| -Cl | Medium | 80 |
| -CH₃ | Medium | 150 |
| -C(CH₃)₃ | Very Large | >1000 |
Impact of Thiophene (B33073) Moiety Modifications
The thiophene ring is a privileged scaffold in medicinal chemistry, valued for its diverse biological activities and its role as a bioisostere of a phenyl ring nih.goveprajournals.com. Modifications to this moiety, including its point of attachment and the introduction of substituents, are critical for tuning the biological activity of 2-Methoxy-3-(thiophen-3-yl)benzoic acid derivatives.
Regioisomeric Effects of Thiophene Attachment
Consequently, switching the linkage from the 3-yl to the 2-yl position would alter the spatial arrangement of the sulfur atom relative to the benzoic acid core. This change affects the molecule's dipole moment and its potential hydrogen bonding interactions, which can lead to significant differences in binding affinity and biological activity researchgate.net. The synthesis of 3-substituted thiophenes can be more challenging than 2,5-disubstituted derivatives, but they offer unique structural possibilities in drug design mdpi.com.
Substituent Effects on the Thiophene Ring
Introducing substituents onto the thiophene ring provides another avenue for modulating bioactivity. The positions available for substitution on the 3-thienyl moiety are C2, C4, and C5. Adding substituents can serve multiple purposes, including blocking metabolically vulnerable sites, enhancing potency, and improving physicochemical properties acs.org.
For instance, adding small, electron-withdrawing groups could enhance interactions with the biological target. Conversely, bulky substituents could introduce unfavorable steric clashes. The electronic nature of these substituents can also fine-tune the aromatic character of the thiophene ring, influencing its interactions. Thiophene derivatives have been widely explored for a range of therapeutic applications, and their activity is highly dependent on the substitution pattern nih.govorientjchem.orgimpactfactor.org.
Table 3: Effect of Substituents on the Thiophene Ring on Biological Activity
| Substituent on Thiophene Ring | Position | Potential Effect on Activity |
|---|---|---|
| -H | - | Baseline Activity |
| -CH₃ | C5 | May increase lipophilicity and block metabolism |
| -Cl | C5 | Can enhance binding through halogen bonding |
| -Br | C2 | May increase potency but also potential toxicity |
| -CO₂H | C4 | Adds a potential hydrogen bond donor/acceptor |
Role of the Methoxy Group in Bioactivity
The methoxy group at the 2-position of the benzoic acid ring is not merely a simple substituent; it plays a multifaceted role in defining the molecule's properties and biological activity. Its influence stems from a combination of electronic, steric, and conformational effects.
Electronically, the methoxy group is an electron-donating group through resonance but can exert a mild electron-withdrawing inductive effect nih.gov. Its presence ortho to the carboxylic acid can influence the acidity of the proton and the conformation of the carboxyl group. Studies on phenolic acids have shown that methoxy groups significantly enhance antioxidant activity, which is related to their ability to donate electrons nih.gov.
From a conformational perspective, the 2-methoxy group can sterically interact with the adjacent carboxylic acid and the thiophene ring. This can restrict the rotation around the single bonds, forcing the molecule into a more rigid and defined conformation. This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a key interaction with a complementary donor group on the biological target.
The critical importance of such a group is highlighted in studies of other complex molecules like curcumin, where replacing the methoxy groups with other substituents dramatically alters anti-inflammatory effects nih.gov. This suggests that the methoxy group in this compound is likely a key pharmacophoric feature, and its removal or modification would have a profound impact on bioactivity.
Table 4: Impact of Modifying the 2-Methoxy Group on Bioactivity
| Substituent at Position 2 | Key Properties | Predicted Impact on Activity |
|---|---|---|
| -OCH₃ (Parent) | H-bond acceptor, moderate bulk | Optimal Activity |
| -OH | H-bond donor and acceptor, smaller size | Potentially active, may alter binding mode |
| -H | No H-bonding, minimal bulk | Significantly reduced activity |
| -F | Weak H-bond acceptor, small size | Reduced activity |
| -OCF₃ | Bulky, strongly electron-withdrawing | Likely inactive due to steric and electronic changes |
Modulation of Polarity and Hydrogen Bonding
The polarity and hydrogen bonding capabilities of this compound derivatives are pivotal for their solubility, membrane permeability, and binding affinity to target proteins. The core structure contains several key functional groups that can be modified to fine-tune these properties. The carboxylic acid group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. nih.gov
Modifications to the carboxylic acid, such as esterification or conversion to an amide, can significantly alter the molecule's polarity and hydrogen bonding potential. For instance, converting the carboxylic acid to a methyl ester would eliminate the primary hydrogen bond donor capability, potentially increasing membrane permeability.
The methoxy group and the sulfur atom in the thiophene ring primarily act as hydrogen bond acceptors. Altering the position or nature of these groups can influence intramolecular and intermolecular interactions. nih.gov Studies on related benzoic acid derivatives have shown that intramolecular hydrogen bonds can form between adjacent hydroxyl and carbonyl groups, affecting the molecule's conformation and interaction with its environment. researchgate.net While the 2-methoxy group in the parent compound is not a hydroxyl, its oxygen atom can still influence the electronic environment and potential for interactions.
Table 1: Impact of Functional Group Modification on Polarity and Hydrogen Bonding
| Modification Site | Derivative Example | Expected Impact on Polarity | Hydrogen Bonding Potential |
|---|---|---|---|
| Benzoic Acid | Methyl Ester | Decrease | Removes H-bond donor, retains acceptors |
| Benzoic Acid | Amide | Increase/Decrease (context-dependent) | Adds H-bond donor/acceptor sites |
| Methoxy Group | Demethylation (to Hydroxyl) | Increase | Adds a strong H-bond donor |
These modifications allow for a systematic exploration of the chemical space to optimize the physicochemical properties for a desired biological outcome.
Metabolic Stability Considerations
Metabolic stability is a crucial parameter in drug design, determining the in vivo half-life and bioavailability of a compound. Derivatives of this compound are subject to metabolic transformations, primarily Phase I oxidation reactions mediated by cytochrome P450 enzymes.
The methoxy group is a common site for metabolic attack, specifically O-demethylation, which would convert it to a hydroxyl group. nih.gov This transformation not only changes the polarity and hydrogen bonding capacity but can also lead to faster clearance. Studies on other methoxy-containing compounds have shown that blocking sites of metabolism can significantly improve metabolic stability. For example, replacing a metabolically labile methyl or methoxy group with a halogen, like chlorine, can prevent benzylic hydroxylation or O-demethylation, respectively, leading to lower clearance rates in vivo. nih.gov
The thiophene ring is another potential site for oxidation. The sulfur atom can be oxidized to a sulfoxide or sulfone, increasing the polarity and facilitating excretion. Additionally, the aromatic rings (both benzene (B151609) and thiophene) are susceptible to hydroxylation. The specific positions of these metabolic attacks can be predicted using in silico models and confirmed through in vitro experiments with liver microsomes. researchgate.netmdpi.com
Table 2: Potential Metabolic Hotspots and Strategies for Improvement
| Potential Metabolic Site | Metabolic Reaction | Strategy to Enhance Stability |
|---|---|---|
| Methoxy Group | O-demethylation | Replacement with a less labile group (e.g., fluoro, chloro) |
| Thiophene Ring (Sulfur) | Oxidation to Sulfoxide/Sulfone | Introduction of electron-withdrawing groups on the ring |
In vitro metabolic stability assays using human liver microsomes are essential for evaluating the half-life (t½) of newly synthesized derivatives and guiding further structural modifications. researchgate.netmdpi.com
Computational SAR Modeling
Computational modeling provides powerful tools for understanding and predicting the SAR of this compound derivatives, accelerating the design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.net For derivatives of this compound, 2D and 3D-QSAR models can be developed.
A typical QSAR study involves calculating various molecular descriptors for a set of analogues with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. nih.govmdpi.com A statistical method, such as multiple linear regression (MLR), is then used to create an equation that links these descriptors to the observed activity. ijddd.com
For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. mdpi.com Such models can guide the rational design of new derivatives with predicted high activity. researchgate.netnih.gov
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. A pharmacophore model for a series of active this compound derivatives would typically include features like hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centers. researchgate.net
The carboxylic acid would likely be identified as a key hydrogen bond donor and acceptor feature, while the thiophene and benzene rings would be represented as aromatic or hydrophobic features. ijddd.com The methoxy group's oxygen could also be flagged as a hydrogen bond acceptor. researchgate.net Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the model and are therefore likely to be active. science.gov
Table 3: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Structural Moiety |
|---|---|
| Hydrogen Bond Acceptor (A) | Carboxylic acid oxygen, Methoxy oxygen, Thiophene sulfur |
| Hydrogen Bond Donor (D) | Carboxylic acid hydroxyl |
| Aromatic Ring (R) | Benzene ring, Thiophene ring |
Molecular Docking for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. niscpr.res.in For this compound derivatives, docking studies can provide detailed insights into the specific interactions within the binding pocket of a target receptor or enzyme. nih.govnih.gov
The process involves placing the 3D structure of the ligand into the active site of the protein and calculating the binding energy for different poses. The results can reveal key interactions, such as hydrogen bonds between the carboxylic acid of the ligand and amino acid residues (e.g., Arginine, Lysine) in the target, or π-π stacking interactions between the aromatic rings and residues like Phenylalanine or Tyrosine. nih.gov
Docking studies can be used to:
Predict the binding mode of active compounds.
Explain observed SAR trends (e.g., why a particular substitution increases or decreases activity).
Prioritize the synthesis of new derivatives that are predicted to have improved binding affinity. stmjournals.com
Identify potential biological targets for the compound series.
The combination of QSAR, pharmacophore modeling, and molecular docking provides a comprehensive in silico framework for the rational design and optimization of novel this compound derivatives.
Biological Activity Investigations of 2 Methoxy 3 Thiophen 3 Yl Benzoic Acid Mechanistic and in Vitro Focus
Enzyme Inhibition Studies
No specific studies on the enzyme inhibitory activity of 2-Methoxy-3-(thiophen-3-YL)benzoic acid were found.
There is no information available in the reviewed literature that identifies specific enzymes targeted by this compound.
As no target enzymes have been identified, there is consequently no data available on the kinetic characterization of enzyme inhibition (e.g., determination of IC₅₀ values, inhibition constants like Kᵢ, or the mode of inhibition) for this compound.
Mechanistic Insights into Enzyme-Ligand Interactions
Although specific enzyme-ligand interaction studies for this compound are not extensively documented, research on related thiophene (B33073) and benzoic acid derivatives provides valuable insights into potential molecular targets. Thiophene-containing compounds are recognized as "privileged structures" in drug discovery and are known to interact with a variety of enzymes. nih.gov
Notably, many thiophene derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov Molecular docking studies on other thiophene derivatives have shown that the thiophene ring can fit into the active sites of these enzymes, stabilized by interactions with key amino acid residues. nih.gov For instance, the sulfur atom in the thiophene ring can form specific interactions that contribute to the binding affinity and selectivity of the compound.
The presence of the carboxylic acid group on the benzoic acid ring is also significant, as it is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and facilitates binding to the active site of COX enzymes. nih.govnih.gov The methoxy (B1213986) group can influence the electronic properties and conformation of the molecule, potentially affecting its binding affinity and selectivity for specific enzyme targets. nih.gov
Antimicrobial and Antifungal Potential (In Vitro Studies)
The combination of a thiophene ring and a benzoic acid moiety suggests that this compound may possess antimicrobial and antifungal properties. Both thiophene and benzoic acid derivatives have been widely investigated for their activity against various pathogens. tsijournals.comresearchgate.net
Numerous studies have demonstrated the antibacterial effects of thiophene derivatives. For example, a series of 2-[(substituted benzylidene)imino]-3-(N-methylcarboxamido)-4,5-trimethylene thiophenes were synthesized and showed activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae in in vitro tests. tsijournals.com Benzoic acid and its derivatives are also known for their antibacterial properties, which are attributed to their ability to disrupt bacterial cell homeostasis. researchgate.net The lipophilicity of these molecules allows them to interfere with the active uptake of essential molecules in bacteria like Escherichia coli and Bacillus subtilis.
Table 1: Examples of Antibacterial Activity of Related Thiophene and Benzoic Acid Derivatives
| Compound Class | Test Organism(s) | Observed Activity |
|---|---|---|
| Thiophene Derivatives | E. coli, B. subtilis, S. aureus, K. pneumoniae | Antibacterial activity observed tsijournals.com |
| Benzoic Acid Derivatives | E. coli, B. subtilis | Inhibition of active uptake of amino and oxo acids |
This table is illustrative and based on the activities of related compound classes, not this compound itself.
The antifungal potential of thiophene and benzoic acid derivatives has also been well-documented. Ointments containing benzoic acid are utilized in the treatment of fungal diseases due to their ability to inhibit the growth of yeast and bacteria. researchgate.net Studies on various thiophene derivatives have demonstrated their efficacy against fungal strains such as Candida albicans and Aspergillus niger. tsijournals.com For instance, certain synthesized thiophene compounds exhibited significant antifungal activity in in vitro screenings. tsijournals.com
The antimicrobial mechanism of thiophene-based compounds is thought to involve multiple targets. One proposed mechanism is the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell death. Benzoic acid's antimicrobial action is related to the release of H+ ions into the cytoplasm of bacteria, which disrupts cellular homeostasis. researchgate.net The specific mechanism of this compound would likely depend on the interplay between the thiophene and benzoic acid moieties and their interaction with microbial cellular components.
Anti-inflammatory Properties (In Vitro and Cellular Models)
The structural features of this compound strongly suggest potential anti-inflammatory activity. Both the thiophene ring and the methoxy-substituted benzoic acid core are found in compounds with known anti-inflammatory effects. nih.govnih.gov
Thiophene-based compounds have been shown to exert anti-inflammatory effects by modulating the expression of pro-inflammatory mediators. nih.gov For example, some thiophene derivatives have been found to reduce the gene expression of cytokines such as interleukin-1β (IL-1β), IL-6, IL-8, IL-12, and tumor necrosis factor-α (TNF-α), as well as inducible nitric oxide synthase (iNOS) in ex vivo tests. nih.gov The mechanism often involves the inhibition of key inflammatory pathways.
The presence of methyl and methoxy groups on such compounds has been highlighted as important for their anti-inflammatory activity and their ability to be recognized by biological targets, particularly COX and LOX enzymes. nih.gov Therefore, it is plausible that this compound could modulate the production of inflammatory mediators, although direct experimental evidence is needed to confirm this.
Exploration of Other Mechanistic Bioactivities
In the absence of direct studies on leukotriene pathway interactions, the exploration of other potential mechanistic bioactivities for this compound is warranted. This includes examining its effects on various cell lines to determine specificity and potency, and investigating its interactions with other molecular targets.
There is no specific data available in the reviewed scientific literature detailing the half-maximal inhibitory concentration (IC50) values for this compound across various in vitro cell lines.
However, studies on structurally related compounds containing thiophene and benzoic acid moieties have demonstrated cytotoxic effects on different cancer cell lines. For instance, a study on benzoic acid itself showed varying IC50 values across ten different cancer cell lines, including prostate (PC3), cervical (HeLa), and colon (CaCO2, HT29, SW48) cancer cells, with values ranging from 85.54 µg/ml to 670.6 µg/ml after 48 hours of exposure. dergipark.org.tr
Derivatives of thiophene have also been a focus of anticancer research. nih.gov For example, certain 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives have shown significant growth inhibitory effects in the micromolar range against cell lines such as HeLa, A549, HL-60, Jurkat, and K562. nih.gov Specifically, the 3-(4′-ethoxyphenylamino) derivative exhibited IC50 values ranging from 0.2 to 1.4 µM across these cell lines. nih.gov These findings highlight the potential for thiophene-containing compounds to possess antiproliferative activity, although direct data for this compound is not available.
Interactive Data Table: IC50 Values of Structurally Related Compounds
| Compound/Derivative | Cell Line | IC50 Value |
| Benzoic Acid | MG63 (Bone Cancer) | Lowest relative IC50 |
| Benzoic Acid | CRM612 (Lung Cancer) | Lowest relative IC50 |
| Benzoic Acid | A673 (Bone Cancer) | Lowest relative IC50 |
| 3-(4′-ethoxyphenylamino) derivative of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene | HeLa | 0.7 µM |
| 3-(4′-ethoxyphenylamino) derivative of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene | A549 | 1.4 µM |
| 3-(4′-ethoxyphenylamino) derivative of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene | HL-60 | 0.5 µM |
| 3-(4′-ethoxyphenylamino) derivative of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene | Jurkat | 0.3 µM |
| 3-(4′-ethoxyphenylamino) derivative of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene | K562 | 0.2 µM |
Note: The table presents data for structurally related compounds to provide context due to the absence of specific data for this compound.
The scientific literature lacks direct evidence regarding the effect of this compound on tubulin polymerization.
However, tubulin polymerization is a known target for various anticancer agents, and compounds with structural similarities have been investigated for this activity. nih.gov For example, a series of heteroaroyl-2-hydroxy-3,4,5-trimethoxybenzenes were identified as potent antitubulin agents that bind to the colchicine (B1669291) binding site and inhibit tubulin polymerization. researchgate.net Similarly, certain benzo[b]thiophene derivatives have been shown to interact with tubulin. nih.gov The compound 2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene, for instance, was found to inhibit tubulin polymerization, leading to a G2/M phase arrest and apoptosis in cancer cells. nih.gov These findings suggest that the broader structural class to which this compound belongs has the potential to interact with molecular targets like tubulin, though specific studies on the title compound are required for confirmation.
Potential Research Directions and Future Perspectives for 2 Methoxy 3 Thiophen 3 Yl Benzoic Acid
Development of Advanced Synthetic Methodologies
Currently, there are no established, optimized synthetic routes specifically for 2-Methoxy-3-(thiophen-3-yl)benzoic acid in prominent chemical literature. Future research should focus on developing efficient and scalable synthetic strategies. Advanced methodologies to be explored could include:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a cornerstone of modern organic synthesis. A potential route could involve the coupling of a 3-thienylboronic acid derivative with a suitably substituted 2-methoxy-3-halobenzoic acid. Optimization of catalysts, ligands, bases, and solvent systems would be crucial for achieving high yields and purity.
C-H Activation: Direct C-H activation and functionalization of the benzoic acid or thiophene (B33073) ring would represent a more atom-economical approach. Investigating transition-metal-catalyzed C-H arylation could provide a more direct route to the target compound, minimizing the need for pre-functionalized starting materials.
Flow Chemistry: For scalable and safe synthesis, the development of a continuous flow process could be advantageous. Flow chemistry offers precise control over reaction parameters, which can lead to improved yields, reduced reaction times, and enhanced safety, particularly for exothermic or hazardous reactions.
A comparative analysis of these potential synthetic routes is presented in the table below.
| Synthetic Methodology | Potential Advantages | Potential Challenges |
| Suzuki-Miyaura Coupling | High functional group tolerance, commercially available starting materials. | Requires pre-functionalization of both coupling partners. |
| Direct C-H Activation | High atom economy, potentially fewer synthetic steps. | Regioselectivity control can be challenging. |
| Flow Chemistry | Scalability, improved safety, precise reaction control. | Requires specialized equipment and process optimization. |
Integration of High-Throughput Screening for Bioactivity Profiling
Given the novelty of This compound , its biological activity is unknown. High-throughput screening (HTS) would be an essential first step in identifying any potential therapeutic applications. A comprehensive bioactivity profiling campaign could involve:
Broad-Spectrum Screening: Initial screening against a diverse panel of biological targets, including various enzymes (e.g., kinases, proteases, phosphatases) and receptors (e.g., G-protein coupled receptors), would provide a landscape view of its potential biological interactions.
Phenotypic Screening: Assessing the compound's effect on cellular phenotypes, such as cell viability, proliferation, and morphology in various cancer cell lines or pathogenic microorganisms, could uncover novel mechanisms of action.
Fragment-Based Screening: The compound itself could be considered a fragment for fragment-based drug discovery. Screening it against a library of proteins could identify starting points for the development of more potent and selective inhibitors.
Expansion of Computational Studies for Rational Design
Computational chemistry offers powerful tools to predict the properties and potential applications of This compound and to guide the rational design of derivatives. Future computational studies should include:
Conformational Analysis: Determining the preferred three-dimensional conformation of the molecule is crucial, as the relative orientation of the thiophene and benzoic acid rings will significantly influence its interactions with biological targets.
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to determine electronic properties such as the electrostatic potential surface, frontier molecular orbital energies (HOMO-LUMO gap), and reactivity descriptors. These properties are key to understanding its stability, reactivity, and potential for use in electronic materials.
Molecular Docking: In silico docking studies against the crystal structures of known drug targets could predict potential binding modes and affinities, thereby prioritizing experimental screening efforts. This is particularly relevant for targets where related thiophene-benzoic acid scaffolds have shown activity.
The following table outlines key parameters for potential computational studies.
| Computational Method | Objective | Key Parameters to be Calculated |
| Conformational Analysis | Identify low-energy conformers. | Torsional energy profiles, steric hindrance. |
| Density Functional Theory (DFT) | Predict electronic properties and reactivity. | HOMO-LUMO energies, electrostatic potential, Fukui functions. |
| Molecular Docking | Predict binding affinity and mode to biological targets. | Binding energy, protein-ligand interactions (hydrogen bonds, hydrophobic interactions). |
Exploration of Multifunctional Scaffolds
The structure of This compound contains multiple functional groups (carboxylic acid, ether, thiophene) that can be independently modified. This makes it an attractive scaffold for the development of multifunctional molecules. Research in this area could focus on:
Bifunctional Molecules: The carboxylic acid could be used as a handle to attach another pharmacophore or a targeting moiety, creating bifunctional molecules with dual modes of action or targeted delivery capabilities.
Polymer Chemistry: The compound could serve as a monomer for the synthesis of novel polymers. The aromatic and heterocyclic nature of the molecule suggests that the resulting polymers could have interesting optical or electronic properties.
Materials Science: The thiophene moiety is a well-known component of organic electronic materials. By incorporating this compound into larger conjugated systems, it may be possible to develop new materials for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Potential as Chemical Probes for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. If This compound is found to have a specific biological activity, it could be developed into a chemical probe. This would involve:
Affinity and Selectivity Profiling: Rigorous testing to confirm its high affinity for a specific biological target and its selectivity over other related targets.
Mechanism of Action Studies: Elucidating the precise molecular mechanism by which it exerts its biological effect.
Development of Analogs: Synthesis of tagged analogs (e.g., with fluorescent dyes or biotin) to enable visualization and pull-down experiments, which are essential for identifying the cellular targets and interaction partners of the probe.
The development of a specific chemical probe from this scaffold would be a significant contribution to chemical biology, enabling a deeper understanding of specific biological pathways.
Q & A
Q. Q1. What are the common synthetic routes for 2-methoxy-3-(thiophen-3-yl)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of this compound likely involves:
- Suzuki-Miyaura coupling between a boronic acid-substituted thiophene and a methoxy-substituted bromobenzoic acid ester, followed by ester hydrolysis. For example, methyl 2-methoxy-3-bromobenzoate could react with thiophen-3-ylboronic acid under Pd catalysis .
- Ester hydrolysis (e.g., using NaOH in aqueous THF/MeOH) to convert the ester intermediate to the carboxylic acid. Reaction conditions (temperature, catalyst loading) must be optimized via kinetic studies to minimize side reactions like decarboxylation .
- Purification via recrystallization or column chromatography, monitored by TLC or HPLC.
Q. Q2. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., methoxy at C2, thiophene at C3) and purity. For example, the thiophene protons appear as distinct multiplets in the aromatic region (δ 6.8–7.5 ppm) .
- IR spectroscopy : Carboxylic acid O-H stretch (~2500–3300 cm), C=O stretch (~1680 cm), and methoxy C-O stretch (~1250 cm) .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (calc. for CHOS: 234.0353).
- X-ray crystallography (if crystals are obtainable) resolves absolute configuration and intermolecular interactions .
Q. Q3. How should researchers handle stability challenges during storage or experimental use?
Methodological Answer:
- Light sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photodegradation of the thiophene ring.
- Moisture sensitivity : Use anhydrous solvents in reactions; store in a desiccator.
- Thermal stability : Conduct TGA/DSC to determine decomposition temperatures. Avoid heating above 150°C unless validated .
Advanced Research Questions
Q. Q4. How can computational methods predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use the Lee-Yang-Parr (LYP) correlation functional to model electron density distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic pathways like sulfoxidation .
- Reactivity indices : Calculate Fukui indices to identify reactive positions for electrophilic substitution or oxidation .
Q. Q5. How would you design an experiment to resolve contradictory data on sulfoxidation vs. hydroxylation in metabolic studies?
Methodological Answer:
- Hypothesis : CYP enzymes (e.g., CYP199A4) may favor sulfoxidation over hydroxylation despite proximity of aromatic carbons to the heme center .
- Experimental design :
- In vitro assays : Incubate the compound with recombinant CYP199A4 and NADPH. Monitor metabolites via LC-MS/MS.
- Isotopic labeling : Use O to confirm oxygen incorporation in sulfoxide products.
- Crystallography : Solve the enzyme-substrate complex structure (e.g., PDB 7TRU) to visualize substrate orientation .
- Kinetic analysis : Compare for sulfoxidation vs. hydroxylation pathways.
Q. Q6. What strategies can reconcile discrepancies in reported reaction yields for derivatives of this compound?
Methodological Answer:
- Controlled replication : Standardize reaction conditions (solvent purity, catalyst batch, temperature gradients).
- Byproduct analysis : Use GC-MS or MALDI-TOF to identify side products (e.g., decarboxylated or dimerized species) .
- DoE (Design of Experiments) : Apply factorial design to test interactions between variables (e.g., solvent polarity, catalyst loading).
Data Contradiction Analysis
Q. Q7. How can researchers address conflicting reports on the regioselectivity of thiophene substitution?
Methodological Answer:
Q. Q8. Why might sulfoxidation dominate over aromatic hydroxylation in enzymatic assays, despite structural predictions?
Methodological Answer:
- Steric effects : The methoxy group at C2 may hinder heme access to aromatic carbons, favoring sulfur oxidation .
- Electronic effects : Thiophene’s electron-rich sulfur atom is more susceptible to oxidation. Validate via Hammett plots correlating substituent effects with reaction rates.
- Enzyme-substrate dynamics : MD simulations may reveal transient orientations where sulfur aligns with the heme iron .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
